molecular formula C21H24FNO2 B1670132 Dechlorohaloperidol CAS No. 3109-12-4

Dechlorohaloperidol

Cat. No. B1670132
CAS RN: 3109-12-4
M. Wt: 341.4 g/mol
InChI Key: FEFFZKPQSVTBAY-UHFFFAOYSA-N
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Description

Dechlorohaloperidol is a derivative of haloperidol, which is an antipsychotic medicine . It is used to treat schizophrenia and other psychoses, as well as symptoms of agitation, irritability, and delirium . The molecular formula of Dechlorohaloperidol is C21H24FNO2 .

Scientific Research Applications

Ocular Pharmacokinetics and Drug Delivery

Modern biological research has introduced a range of therapeutic possibilities, including growth factors, monoclonal antibodies, gene therapy, and more, which can be applied in various forms including ocular applications. However, the delivery of drugs to the eye is significantly challenged by barriers designed to protect it. An overview of ocular pharmacokinetics and future pharmacological challenges in ophthalmology highlights the complexity and the critical need for innovative drug delivery systems to treat eye diseases effectively (A. Urtti, 2006).

Drug and Gene Delivery to the Eye

Research on drug and gene delivery to the posterior segment of the eye explores novel materials, nanoparticulate systems, and gene therapy approaches. This work underscores the effort to bypass ocular barriers and deliver therapeutic agents effectively to treat eye conditions. The conference highlighted in this research brought together experts to discuss translating laboratory results into reliable medical therapies (C. Rowe-Rendleman et al., 2014).

Drug Discovery Perspectives

The drug discovery process, historically driven by chemistry and increasingly guided by pharmacology and clinical sciences, has been revolutionized by molecular biology and genomics. This evolution has enriched therapeutic options and underscored the importance of understanding the genetic basis of diseases to develop more effective treatments. Biotech firms play a crucial role in bridging the gap between academia and pharmaceutical companies, facilitating technology transfer and innovation in drug research (J. Drews, 2000).

Lipidomics in Drug Discovery

Lipidomics, a branch of metabolomics focusing on the comprehensive analysis of lipids in biological systems, has significant potential in drug discovery. It can aid in understanding disease mechanisms, identifying biomarkers for disease and drug efficacy, and revealing off-target effects of drugs. This technology offers new insights into metabolic and signaling pathways affected in various diseases, facilitating the development of targeted therapies (T. Vihervaara, M. Suoniemi, & R. Laaksonen, 2014).

Future Directions

While specific future directions for Dechlorohaloperidol are not available, there is ongoing research into the treatment of various disorders with antipsychotics . This suggests that there may be potential for future developments in the use of Dechlorohaloperidol and related compounds.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2/c22-19-10-8-17(9-11-19)20(24)7-4-14-23-15-12-21(25,13-16-23)18-5-2-1-3-6-18/h1-3,5-6,8-11,25H,4,7,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFFZKPQSVTBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953192
Record name 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dechlorohaloperidol

CAS RN

3109-12-4
Record name Dechlorohaloperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4`-(4-Hydroxy-4-phenyl-1-piperidinyl)-fluorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECHLOROHALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKZ09O18R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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